5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one
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Overview
Description
5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one is a heterocyclic compound that features a thieno[2,3-c]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one is unique due to its thieno[2,3-c]pyrrole core, which imparts distinct chemical and biological properties. Compared to similar compounds like 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-12-4-2-10(3-5-12)8-15-9-11-6-7-18-13(11)14(15)16/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBVEKDHRPHJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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